molecular formula C18H12ClF3N2O B2465519 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one CAS No. 1164455-16-6

4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one

Cat. No.: B2465519
CAS No.: 1164455-16-6
M. Wt: 364.75
InChI Key: DRUOJRHUAMTZLK-SREVYHEPSA-N
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Description

4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally characterized by an indole core, substituted with pyridinyl and butenone moieties, offering a unique framework for chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one typically involves multi-step organic reactions. One common method begins with the preparation of the indole core, followed by the introduction of the pyridinyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the butenone moiety via aldol condensation under basic conditions. This route ensures high yield and purity of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods optimize reaction times and conditions, ensuring consistent product quality. Industrial synthesis often leverages environmentally friendly solvents and catalysts to meet regulatory standards and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation to form corresponding keto- and hydroxy-derivatives, using oxidizing agents such as potassium permanganate.

  • Reduction: Reduction reactions using reagents like sodium borohydride yield reduced forms, altering the double bond characteristics in the butenone moiety.

  • Substitution: Substitution reactions at the chloropyridinyl site occur under nucleophilic conditions, allowing for a range of derivatives with modified biological activity.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Jones reagent.

  • Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

  • Substitution: Sodium hydride, organolithium reagents.

Major Products Formed

  • Oxidation Products: Ketones, alcohols.

  • Reduction Products: Reduced butenone derivatives.

  • Substitution Products: Varied pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its indole core is particularly valuable for developing new pharmaceuticals.

Biology

Biologically, this compound exhibits activity in binding assays and enzyme inhibition studies, making it useful in the development of bioassays and therapeutic leads.

Medicine

Medicinally, it's investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows for interaction with specific molecular targets, offering therapeutic benefits.

Industry

In industry, the compound finds use in the development of agrochemicals and dyes, taking advantage of its chemical stability and reactivity.

Comparison with Similar Compounds

When compared to similar compounds like 5-chloro-1H-indole-3-butyne-2-one and 2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one, 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability.

List of Similar Compounds

  • 5-chloro-1H-indole-3-butyne-2-one

  • 2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one

  • 3-(4-chlorobenzyl)-1H-indole-2-butyrate

This comprehensive overview highlights the significance of this compound in various fields. Its unique structure and reactivity pave the way for diverse applications, making it a compound of interest for future research and development.

Properties

IUPAC Name

(Z)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOJRHUAMTZLK-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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